

# effect of ionic strength on phosphate buffer pH.

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## Compound of Interest

Compound Name: *disodium;hydrogen  
phosphate;heptahydrate*

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## Technical Support Center: Phosphate Buffers

This guide provides troubleshooting advice and frequently asked questions regarding the preparation and use of phosphate buffers, with a specific focus on the effects of ionic strength on pH.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did the pH of my phosphate buffer change significantly after I diluted it from a 10x concentrated stock?

A1: This is a common and expected phenomenon. The pH of a phosphate buffer is dependent on the ionic strength of the solution. When you dilute a concentrated stock, you decrease the total ionic strength. This change alters the activity coefficients of the buffer ions ( $\text{H}_2\text{PO}_4^-$  and  $\text{HPO}_4^{2-}$ ), leading to a shift in the measured pH.<sup>[1][2]</sup> For example, it is well-documented that a 10x Phosphate-Buffered Saline (PBS) solution prepared to a pH of approximately 6.8 will increase to a pH of about 7.4 upon dilution to a 1x working solution.<sup>[1]</sup>

Q2: I used the Henderson-Hasselbalch equation to calculate the amounts of monobasic and dibasic phosphate needed, but the final measured pH of my buffer is incorrect. What went wrong?

A2: The standard Henderson-Hasselbalch equation uses the molar concentrations of the acid and conjugate base. However, this is an idealization that works best for very dilute solutions.<sup>[3]</sup> At higher concentrations (higher ionic strength), the equation becomes less accurate because it does not account for the activity of the ions, which is their "effective concentration".<sup>[3][4]</sup> A pH meter measures hydrogen ion activity ( $-\log a_{H^+}$ ), not its concentration.<sup>[3]</sup> To be more accurate, you must use an "apparent pKa" that is corrected for the specific ionic strength of your buffer.<sup>[3][5]</sup>

Q3: How does adding a salt like NaCl to my phosphate buffer affect its pH?

A3: Adding a salt like NaCl increases the total ionic strength of the buffer solution. This increase alters the activity coefficients of the phosphate ions, which in turn changes the apparent pKa of the buffer system.<sup>[3][4]</sup> Consequently, you will observe a change in the pH of the solution even though you have not added an acid or a base. For accurate work, the pH should always be adjusted after all components, including salts, have been added and dissolved.

Q4: What is the best practice for preparing a phosphate buffer to a target pH?

A4: The most reliable method is to prepare the buffer at its final (1x) concentration and then adjust the pH. The recommended procedure is to start by dissolving the phosphate salts in a volume of water that is slightly less than your final target volume (e.g., 800 mL for a final volume of 1 L).<sup>[6]</sup> Then, monitor the solution with a calibrated pH meter while slowly adding a strong acid (like HCl) or a strong base (like NaOH) to titrate the solution to the desired pH.<sup>[6]</sup> Once the target pH is reached, add distilled water to bring the solution to the final volume.<sup>[6]</sup> This method avoids the pH shifts associated with dilution.<sup>[2]</sup>

## Data Presentation: Ionic Strength and pKa

The ionic strength of a solution significantly affects the second dissociation constant ( $pK_{a2}$ ) of phosphoric acid. As ionic strength increases, the apparent  $pK_{a2}$  decreases.<sup>[3][4]</sup> This relationship is crucial for accurately preparing phosphate buffers.

Buffer Ion	Charge (z)	pKa (at I=0)	Apparent pKa (at I=0.01)	Apparent pKa (at I=0.1)
Phosphate ( $\text{H}_2\text{PO}_4^- \rightleftharpoons \text{HPO}_4^{2-} + \text{H}^+$ )	-2	7.20	7.08	6.89

Data adapted from Scopes, Protein Purification, 2nd ed.[4]

## Experimental Protocols

### Protocol: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a phosphate buffer by mixing stock solutions and adjusting the final pH, a method that ensures accuracy.

#### 1. Materials and Reagents:

- Sodium phosphate monobasic ( $\text{NaH}_2\text{PO}_4$ )
- Sodium phosphate dibasic ( $\text{Na}_2\text{HPO}_4$ )
- Distilled or deionized water
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Calibrated pH meter
- Volumetric flasks and graduated cylinders
- Stir plate and stir bar

## 2. Stock Solution Preparation (0.2 M):

- 0.2 M  $\text{NaH}_2\text{PO}_4$  solution: Dissolve 27.6 g of  $\text{NaH}_2\text{PO}_4$  in distilled water to a final volume of 1 L.
- 0.2 M  $\text{Na}_2\text{HPO}_4$  solution: Dissolve 28.4 g of  $\text{Na}_2\text{HPO}_4$  in distilled water to a final volume of 1 L.<sup>[7]</sup>

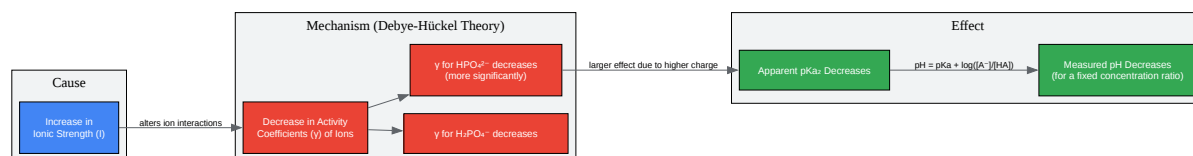
## 3. Buffer Preparation (to make 1 L of 0.1 M Buffer):

- To prepare a 0.1 M phosphate buffer, you will first prepare a 0.2 M solution and then dilute it.
- In a beaker, combine 19 mL of the 0.2 M  $\text{NaH}_2\text{PO}_4$  stock solution with 81 mL of the 0.2 M  $\text{Na}_2\text{HPO}_4$  stock solution. This will give an initial 0.2 M solution with a pH of approximately 7.4.<sup>[7]</sup>
- Place the beaker on a stir plate with a stir bar.
- Immerse the calibrated pH electrode in the solution.
- If necessary, adjust the pH to exactly 7.4 by adding 1 M NaOH (to increase pH) or 1 M HCl (to decrease pH) dropwise.
- Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.
- Add distilled water to bring the final volume to 1 L. This dilution step will result in a 0.02 M buffer. For a 0.1 M buffer, dilute 500 mL of the 0.2 M adjusted stock to 1 L.<sup>[7]</sup>

Note on Best Practice: For maximal reproducibility, especially when preparing buffers of varying ionic strengths, it is recommended to dissolve the calculated masses of both  $\text{NaH}_2\text{PO}_4$  and  $\text{Na}_2\text{HPO}_4$  in ~90% of the final volume of water, adjust the pH, and then bring the solution to the final volume.<sup>[2]</sup>

## Visualization

The following diagram illustrates the theoretical relationship between increasing ionic strength and its effect on the components of a phosphate buffer, ultimately leading to a change in the measured pH.



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Caption: Effect of ionic strength on phosphate buffer pH.

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